4,6-dinitro-N,2-bis(3-nitrophenyl)-2H-indazol-3-amine 1-oxide
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Overview
Description
4,6-dinitro-N,2-bis(3-nitrophenyl)-2H-indazol-3-amine 1-oxide is a complex organic compound that belongs to the class of indazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dinitro-N,2-bis(3-nitrophenyl)-2H-indazol-3-amine 1-oxide typically involves multi-step organic reactions. The process may start with the nitration of aniline derivatives, followed by cyclization and further functionalization to introduce the nitro groups and the indazole ring. Common reagents used in these reactions include nitric acid, sulfuric acid, and various organic solvents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4,6-dinitro-N,2-bis(3-nitrophenyl)-2H-indazol-3-amine 1-oxide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas and palladium catalysts.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichromate salts.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields corresponding amines, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4,6-dinitro-N,2-bis(3-nitrophenyl)-2H-indazol-3-amine 1-oxide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as inhibition of enzyme activity or disruption of cellular functions.
Comparison with Similar Compounds
Similar Compounds
4,6-dinitro-2H-indazole: A simpler indazole derivative with similar nitro groups.
3-nitrophenyl derivatives: Compounds with similar aromatic nitro groups.
Uniqueness
4,6-dinitro-N,2-bis(3-nitrophenyl)-2H-indazol-3-amine 1-oxide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C19H11N7O9 |
---|---|
Molecular Weight |
481.3 g/mol |
IUPAC Name |
1-hydroxy-4,6-dinitro-N,2-bis(3-nitrophenyl)indazol-3-imine |
InChI |
InChI=1S/C19H11N7O9/c27-22-16-9-15(25(32)33)10-17(26(34)35)18(16)19(20-11-3-1-5-13(7-11)23(28)29)21(22)12-4-2-6-14(8-12)24(30)31/h1-10,27H |
InChI Key |
SSKCJLYDLYYRAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=C2C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])N(N2C4=CC(=CC=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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